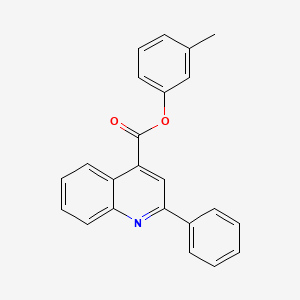
m-Tolyl 2-phenylquinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
间甲苯基 2-苯基喹啉-4-羧酸酯是一种属于喹啉家族的有机化合物。喹啉衍生物以其多样的生物活性而闻名,并广泛应用于药物化学。该化合物的特征是含有喹啉核心,在 2 位被苯基取代,在 4 位被羧酸酯基取代,以及一个间甲苯基。
准备方法
合成路线和反应条件
间甲苯基 2-苯基喹啉-4-羧酸酯的合成通常包括以下步骤:
起始原料: 苯胺、2-硝基苯甲醛、丙酮酸。
多布纳反应: 第一步涉及多布纳反应,其中苯胺与 2-硝基苯甲醛和丙酮酸反应生成 2-苯基喹啉-4-羧酸。
酯化: 然后,在强酸催化剂(如浓硫酸)的存在下,用间甲苯醇酯化 2-苯基喹啉-4-羧酸,得到间甲苯基 2-苯基喹啉-4-羧酸酯.
工业生产方法
间甲苯基 2-苯基喹啉-4-羧酸酯的工业生产方法与实验室合成类似,但规模更大,以适应更大数量的生产。该过程包括:
回流: 反应混合物回流数小时以确保完全转化。
化学反应分析
反应类型
间甲苯基 2-苯基喹啉-4-羧酸酯会发生各种化学反应,包括:
氧化: 该化合物可以被氧化生成喹啉-4-羧酸衍生物。
还原: 还原反应可以将硝基转化为氨基。
取代: 亲电取代反应可以在苯环上发生.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或在钯催化剂存在下使用氢气等还原剂。
主要产物
科学研究应用
间甲苯基 2-苯基喹啉-4-羧酸酯有几个科学研究应用:
药物化学: 它被用作合成具有抗菌、抗真菌和抗癌活性的喹啉类药物的前体.
生物学研究: 该化合物因其潜在的生物活性而被研究,包括酶抑制和受体结合。
工业应用: 它用于开发工业抗氧化剂和其他功能性材料.
作用机理
间甲苯基 2-苯基喹啉-4-羧酸酯的作用机制涉及其与特定分子靶标的相互作用:
作用机制
The mechanism of action of m-Tolyl 2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets:
相似化合物的比较
类似化合物
2-苯基喹啉-4-羧酸: 一种具有类似生物活性的密切相关的化合物。
甲基 2-苯基喹啉-4-羧酸酯: 另一个具有可比特性的酯衍生物.
独特性
间甲苯基 2-苯基喹啉-4-羧酸酯的独特性在于间甲苯基的存在,间甲苯基可以影响其化学反应性和生物活性。这种结构变异会导致其药代动力学和药效学特性与其他喹啉衍生物相比存在差异 .
生物活性
m-Tolyl 2-phenylquinoline-4-carboxylate is a derivative of quinoline-4-carboxylic acid, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules known for their antibacterial, anticancer, and enzyme inhibitory properties. This article reviews the biological activity of this compound, highlighting its antibacterial efficacy, cytotoxicity, and potential as a histone deacetylase (HDAC) inhibitor.
Antibacterial Activity
Recent studies have demonstrated that derivatives of 2-phenylquinoline-4-carboxylic acid exhibit significant antibacterial properties against various bacterial strains. The antibacterial activity of this compound was evaluated against several pathogens, including Staphylococcus aureus , Escherichia coli , and Bacillus subtilis .
Evaluation Methodology
The antibacterial activity was assessed using the agar diffusion method, measuring the diameter of inhibition zones. Minimum inhibitory concentrations (MICs) were also determined to quantify the effectiveness of the compound.
Results Overview
The results indicate that certain derivatives, including this compound, showed promising activity against Gram-positive bacteria while exhibiting weaker effects against Gram-negative strains.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | 64 |
| This compound | Escherichia coli | 10 | 128 |
| This compound | Bacillus subtilis | 12 | >256 |
The compound exhibited a MIC of 64 μg/mL against S. aureus , indicating a strong antibacterial effect compared to standard antibiotics like ampicillin and gentamicin .
Cytotoxicity Studies
Cytotoxicity assays were conducted using RAW 264.7 mouse macrophage cell lines to assess the safety profile of this compound. The MTT assay results showed low cytotoxicity for this compound.
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 98.2 |
The IC50 value indicates that the compound has a favorable safety margin, suggesting its potential for further development as an antibacterial agent without significant toxicity .
HDAC Inhibition
Recent research has explored the role of this compound as a selective inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.
In Vitro Studies
In vitro studies demonstrated that derivatives containing this quinoline structure exhibited notable HDAC inhibitory activity:
| Compound | HDAC Inhibition (%) at 2 µM |
|---|---|
| This compound | 63.49 |
This suggests that modifications in the quinoline structure can enhance HDAC inhibition, making it a candidate for anticancer drug development .
属性
CAS 编号 |
355433-41-9 |
|---|---|
分子式 |
C23H17NO2 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
(3-methylphenyl) 2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C23H17NO2/c1-16-8-7-11-18(14-16)26-23(25)20-15-22(17-9-3-2-4-10-17)24-21-13-6-5-12-19(20)21/h2-15H,1H3 |
InChI 键 |
SQNHGOIFALXUKW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















